1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate
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Overview
Description
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, featuring a phosphono group attached to a pyridinylmethyl moiety
Preparation Methods
The synthesis of 1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The phosphono group is introduced through a nucleophilic substitution reaction involving a suitable phosphonate reagent. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, altering the compound’s properties.
Substitution: The phosphono group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide
Scientific Research Applications
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate involves its interaction with molecular targets through its functional groups. The ester and phosphono groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The pyridinylmethyl moiety can participate in π-π interactions with aromatic amino acids in proteins, further modulating their function .
Comparison with Similar Compounds
1-Ethyl 4-((phosphono-3-pyridinylmethyl)amino)benzoate can be compared with other benzoic acid derivatives and phosphono-containing compounds:
Benzoic acid esters: These compounds share the ester functional group but lack the phosphono and pyridinylmethyl moieties, resulting in different reactivity and applications.
Phosphono compounds: Compounds like phosphonoacetic acid have similar phosphono groups but differ in their overall structure and properties.
Pyridinylmethyl derivatives: These compounds contain the pyridinylmethyl group but may lack the ester and phosphono functionalities, leading to distinct chemical behavior
Properties
CAS No. |
160092-85-3 |
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Molecular Formula |
C15H17N2O5P |
Molecular Weight |
336.28 g/mol |
IUPAC Name |
[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]phosphonic acid |
InChI |
InChI=1S/C15H17N2O5P/c1-2-22-15(18)11-5-7-13(8-6-11)17-14(23(19,20)21)12-4-3-9-16-10-12/h3-10,14,17H,2H2,1H3,(H2,19,20,21) |
InChI Key |
NJQVAKMWIIYXDB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)P(=O)(O)O |
Origin of Product |
United States |
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